![molecular formula C14H13N3 B2855684 1-(2-methylbenzyl)-1H-benzotriazole CAS No. 142087-14-7](/img/structure/B2855684.png)
1-(2-methylbenzyl)-1H-benzotriazole
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Description
“1-(2-Methylbenzyl)piperazine” is a chemical compound used in laboratory settings . It’s a liquid with a density of 0.988 g/mL and a boiling point between 77°C to 80°C (0.1mmHg) . The molecular formula is C12H18N2 and the molecular weight is 190.29 g/mol .
Synthesis Analysis
A bioactive donor, 1-(2-methylbenzyl)piperazine, has been used to synthesize a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL), which is characterized spectrophotometrically . The quantitative estimation of electronic interaction of the acceptor with the donor has been examined in acetonitrile (AN) .
Molecular Structure Analysis
The molecular structure of “1-(2-Methylbenzyl)piperazine” is represented by the SMILES notation: CC1=CC=CC=C1CN1CCNCC1 .
Physical And Chemical Properties Analysis
“1-(2-Methylbenzyl)piperazine” is a liquid with a density of 0.988 g/mL . It has a boiling point between 77°C to 80°C (0.1mmHg) . The refractive index is 1.543 .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as 2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s worth noting that similar compounds, such as 2-aminothiazole derivatives, have been found to decrease drug resistance and reduce unpleasant side effects .
Biochemical Pathways
For instance, 2-aminothiazole derivatives have been found to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Pharmacokinetics
Similar compounds such as 2-aminothiazole derivatives have been studied for their metabolic pathways .
Result of Action
Similar compounds have shown promising results in inhibiting a wide range of human cancerous cell lines .
properties
IUPAC Name |
1-[(2-methylphenyl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-6-2-3-7-12(11)10-17-14-9-5-4-8-13(14)15-16-17/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFGISZABVWDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzyl)-1H-benzotriazole |
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